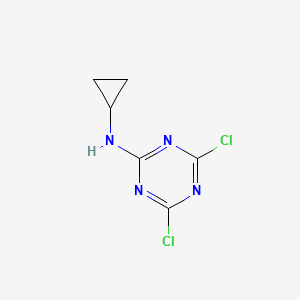

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine

Overview

Description

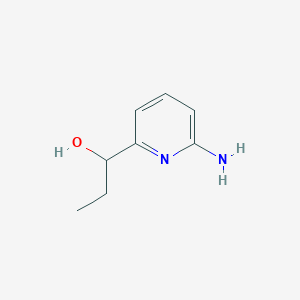

“4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine” is a chemical compound that belongs to the class of 1,3,5-triazines . It is also known as cyromazine . It is used as an insect growth regulator (IGR) and is commonly used as an insecticide . It undergoes metabolism in plants and animals to form melamine .

Synthesis Analysis

The synthesis of “this compound” involves a nucleophilic substitution reaction . The classic method for synthesizing substituted 1,3,5-triazines is based on the nucleophilic substitution of chlorine atoms in starting 2,4,6-trichloro-1,3,5-triazine, i.e., cyanuric chloride . Another approach to synthesis is a sequential construction of a triazine ring .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNc1nc(N)nc(NC2CC2)n1 . The InChI representation is 1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12) .

Scientific Research Applications

Crystal Structure Analysis

The compound has been analyzed for its crystal structure. Jeon et al. (2014) studied the crystal structure of a closely related triazine fungicide, demonstrating the arrangement of molecules and intermolecular interactions in the crystal lattice, which can be relevant for understanding the physical properties and stability of these compounds (Youngeun Jeon, Jineun Kim, G. Kang, & Tae Ho Kim, 2014).

Synthesis and Biological Screening

A method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, was developed by Dolzhenko et al. (2021). This involved a one-pot, three-component reaction under microwave irradiation. Some synthesized compounds demonstrated potent antileukemic activity (A. Dolzhenko, Muhammad Syafiq Bin Shahari, Ahmad Junaid, & E. Tiekink, 2021).

High-Energy Materials

Chapyshev and Korchagin (2017) synthesized a high-energy compound, 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine, by azidation of a similar dichloro compound. This research contributes to the development of new high-energy materials, highlighting the potential use of triazine derivatives in this field (S. Chapyshev & D. Korchagin, 2017).

Chemical Synthesis Innovations

The work by Kim and Kim (1996) on synthesizing new 6-cyanomethyl-1,3,5-triazine derivatives, from 4,6-dichloro-1,3,5-triazine, demonstrates the versatility of this compound in chemical synthesis, particularly for creating derivatives with potential biological activities (J. H. Kim & U.‐J. Kim, 1996).

Antibacterial Applications

Přichystalová et al. (2014) conducted a study where N-(anthracen-9-yl)-4,6-dichloro-[1,3,5]-triazin-2-amine reacted with chitosan to create derivatives with significant antibacterial activity against E. coli, indicating potential medical applications of this compound (Hana Přichystalová, N. Almonasy, A. M. Abdel-Mohsen, R. Abdel-Rahman, M. Fouda, L. Vojtová, L. Kobera, Z. Spotz, L. Burgert, & J. Jancar, 2014).

Adhesive Applications in Dentistry

Lee, Liu, and Gong (1986) synthesized a series of 4,6-dichloro-1,3,5-triazines and tested them as potential dentin-bonding agents in dental applications. This research indicates the utility of triazine derivatives in adhesive technology, particularly in the field of dentistry (C.H. Lee, X.Q. Liu, & X. Gong, 1986)

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Pharmacokinetics

These properties are crucial for understanding the bioavailability and pharmacokinetics of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name |

4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N4/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZPFVIKDQXXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxyphenoxy)methyl]azetidine](/img/structure/B1648220.png)

![2-(2,6-dimethoxypyridin-3-yl)-6-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-N-(2-phenoxyethyl)pyridine-3-carboxamide](/img/structure/B1648232.png)

![N-[1-(4-methylphenyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B1648245.png)